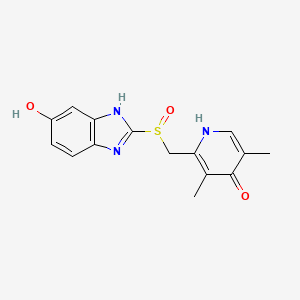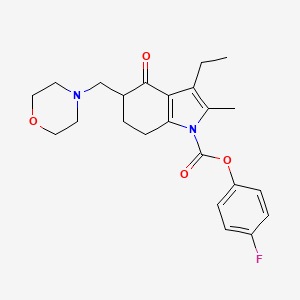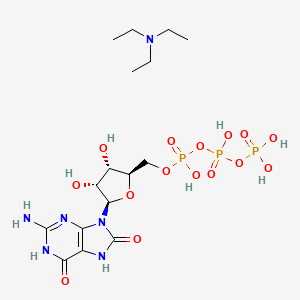
8-Hydroxy Guanosine 5'-Triphosphate Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known to induce mutations in cDNA, suggesting a disturbance of genetic information during transcription and/or reverse transcription. It is a potential antiviral drug that causes mutations in genomic RNA.
Preparation Methods
The synthesis of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves several steps. The compound is derived from guanosine, which undergoes oxidation to form 8-hydroxyguanosine. This is followed by phosphorylation to introduce the triphosphate group. The final step involves the addition of triethylammonium to form the triethylammonium salt. Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of guanosine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and phosphorylating agents like phosphorus oxychloride. Major products formed from these reactions include 8-oxo-guanine derivatives and various phosphorylated intermediates.
Scientific Research Applications
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to nucleotides.
Biology: Investigated for its role in mutagenesis and its potential as an antiviral agent.
Medicine: Explored for its potential to induce mutations in viral RNA, thereby inhibiting viral replication.
Industry: Utilized in the synthesis of nucleotide analogs for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves its incorporation into RNA during transcription. The oxidized guanosine causes mispairing during replication, leading to mutations in the viral genome. This disrupts the normal function of the viral RNA, thereby inhibiting viral replication. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparison with Similar Compounds
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt is unique due to its oxidized state and its ability to induce mutations. Similar compounds include:
- 7,8-Dihydro-8-oxoguanosine 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 2-Amino-9-β-D-ribofuranosylpurine-6,8 (1H,9H)-dione 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 8-Ketoguanosine 5’-Triphosphate Bis (triethylammonium) Triethylammonium Salt
- 8-OH-GTP Di-TEA Triethylammonium Salt
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt particularly effective in inducing mutations and serving as a potential antiviral agent.
Properties
Molecular Formula |
C16H31N6O15P3 |
|---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O15P3.C6H15N/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18);4-6H2,1-3H3/t2-,4-,5-,8-;/m1./s1 |
InChI Key |
KXFHFCABRLDRJF-YEOHUATISA-N |
Isomeric SMILES |
CCN(CC)CC.C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


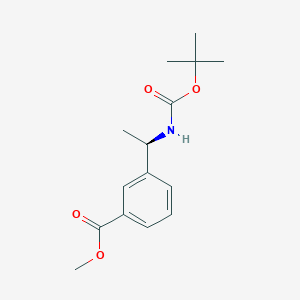
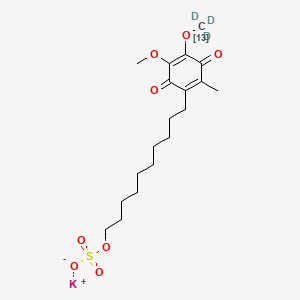
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
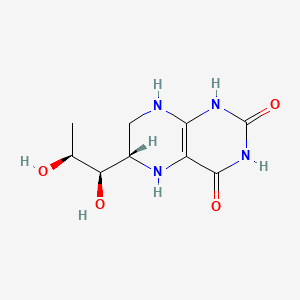
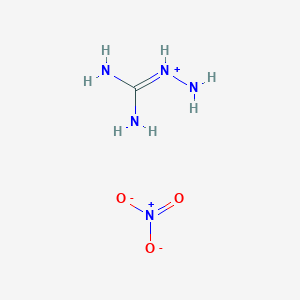
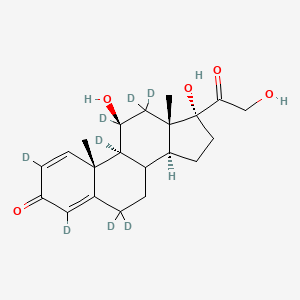
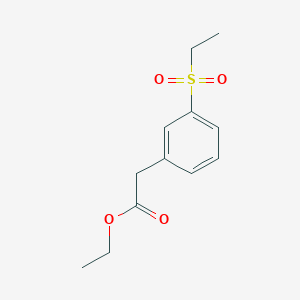
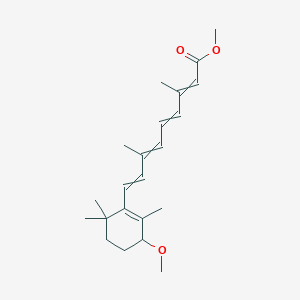

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
